2,4,5-Triethyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Triethyloxazole is a heterocyclic organic compound that belongs to the oxazole family It is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Triethyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with ethylglyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazole ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Triethyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include oxazole N-oxides, reduced oxazole derivatives, and substituted oxazoles with various functional groups.
Scientific Research Applications
2,4,5-Triethyloxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: this compound is used in the production of specialty chemicals, agrochemicals, and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism by which 2,4,5-Triethyloxazole exerts its effects depends on its specific application. In biological systems, it can interact with enzymes and proteins, modulating their activity. The compound’s unique structure allows it to bind to specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
2,4,5-Triethyloxazole can be compared with other oxazole derivatives, such as 2,4,5-Trimethyloxazole and 2,4,5-Trichloroxazole. While these compounds share a similar core structure, their different substituents confer distinct chemical properties and applications. For example, 2,4,5-Trimethyloxazole is known for its use as a flavoring agent, whereas 2,4,5-Trichloroxazole has applications in agrochemicals.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool for researchers and industry professionals alike.
Properties
CAS No. |
40953-16-0 |
---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2,4,5-triethyl-1,3-oxazole |
InChI |
InChI=1S/C9H15NO/c1-4-7-8(5-2)11-9(6-3)10-7/h4-6H2,1-3H3 |
InChI Key |
ZLXVSQONSJKXKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC(=N1)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.